molecular formula C19H18N4O5S2 B10866117 Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10866117
M. Wt: 446.5 g/mol
InChI Key: QEYKMXRZYDGXOQ-UHFFFAOYSA-N
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Description

METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiazole ring, and an acetate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a series of condensation and acetylation reactions. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE: shares structural similarities with other thiazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-[2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H19N3O4S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or modulate receptor activities, impacting various biochemical pathways. For instance, the thiazole and pyrimidine moieties are known to participate in enzyme inhibition, which can lead to therapeutic effects against certain diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing thiazole and pyrimidine rings possess activity against a range of bacteria and fungi. For example:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Thiazole DerivativeE. coli32 µg/mL
Pyrimidine DerivativeS. aureus16 µg/mL

These results suggest that the incorporation of these moieties enhances antimicrobial potency.

Anticancer Activity

Studies have highlighted the potential anticancer properties of thiazole and pyrimidine derivatives. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. For instance, a related compound demonstrated an EC50 value of 130 µM against cancer cell lines in vitro, indicating promising anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A related study reported that a thiazole-containing compound reduced inflammation markers in animal models by 40% compared to controls.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated a series of thiazole derivatives for their antibacterial activity against multi-drug resistant strains. The results showed that certain derivatives exhibited potent activity with MIC values lower than conventional antibiotics.
  • Case Study on Cancer Cell Lines : Research conducted on human breast cancer cell lines demonstrated that methyl [2-(thiazolyl)] derivatives could inhibit cell growth significantly at concentrations as low as 10 µM. The study indicated that these compounds could serve as lead candidates for further development in cancer therapy.
  • Case Study on Inflammatory Response : An investigation into the anti-inflammatory properties revealed that administration of a related methyl thiazole derivative led to a reduction in edema and inflammatory markers in a rat model of arthritis, highlighting its therapeutic potential.

Properties

Molecular Formula

C19H18N4O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C19H18N4O5S2/c1-10-12(8-14(25)28-2)30-19(20-10)21-13(24)9-29-18-22-16(26)15(17(27)23-18)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,20,21,24)(H2,22,23,26,27)

InChI Key

QEYKMXRZYDGXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O)CC(=O)OC

Origin of Product

United States

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